N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]
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Overview
Description
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenoxy and acetamido groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Phenoxy Acetic Acid Derivatives: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions to form 4-chloro-2-methylphenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with an amine derivative to form the corresponding amide.
Coupling Reactions: The final step involves coupling the amide with a biphenyl derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide groups, converting them into amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenoxy derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
MCPA: Another related compound, 2-methyl-4-chlorophenoxyacetic acid, used as a herbicide.
Butanoic Acid Derivatives: Compounds like 4-(4-chloro-2-methylphenoxy)butanoic acid share structural similarities.
Properties
Molecular Formula |
C32H30Cl2N2O4 |
---|---|
Molecular Weight |
577.5 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylphenyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C32H30Cl2N2O4/c1-19-13-23(5-9-27(19)35-31(37)17-39-29-11-7-25(33)15-21(29)3)24-6-10-28(20(2)14-24)36-32(38)18-40-30-12-8-26(34)16-22(30)4/h5-16H,17-18H2,1-4H3,(H,35,37)(H,36,38) |
InChI Key |
WWMGSKCYNWMLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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